molecular formula C16H19ClN2OS B2955830 N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-methylpropanamide CAS No. 946374-55-6

N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-methylpropanamide

Cat. No.: B2955830
CAS No.: 946374-55-6
M. Wt: 322.85
InChI Key: VASVBHBJEDDYMX-UHFFFAOYSA-N
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Description

N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-methylpropanamide is a synthetic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Scientific Research Applications

N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-methylpropanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

Target of Action

Thiazoles and chlorophenyl compounds are found in many biologically active compounds, such as antimicrobial, antifungal, antiviral, and antineoplastic drugs . These compounds often bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

The mode of action of thiazoles and chlorophenyl compounds can vary greatly depending on their specific structure and the receptors they interact with. For example, some thiazole derivatives have been reported to inhibit the replication of certain viruses .

Biochemical Pathways

Thiazoles are involved in a wide range of biochemical pathways due to their presence in many biologically active compounds. For example, thiamine, a water-soluble vitamin that helps the body release energy from carbohydrates during metabolism, contains a thiazole ring .

Pharmacokinetics

The ADME properties of thiazoles and chlorophenyl compounds can vary greatly depending on their specific structure. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Result of Action

The molecular and cellular effects of thiazoles and chlorophenyl compounds can vary greatly depending on their specific structure and the receptors they interact with. For example, some thiazole derivatives have been reported to have antiviral, anti-inflammatory, and anticancer activities .

Action Environment

The action, efficacy, and stability of thiazoles and chlorophenyl compounds can be influenced by various environmental factors. For example, the solubility of these compounds in different solvents can affect their bioavailability .

Future Directions

The future directions for this compound would depend on its intended use. If it’s a pharmaceutical, further studies could focus on optimizing its activity and reducing any potential side effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-methylpropanamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced through a nucleophilic substitution reaction using 4-chlorobenzyl chloride.

    Attachment of the 2-Methylpropanamide Group: The final step involves the acylation of the thiazole derivative with 2-methylpropanoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiazolidines or amines.

    Substitution: Formation of substituted thiazoles with various functional groups.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds such as 2-aminothiazole and 4-methylthiazole share structural similarities.

    Chlorophenyl Derivatives: Compounds like 4-chlorophenylacetic acid and 4-chlorophenylhydrazine.

Uniqueness

N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-methylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2OS/c1-10(2)15(20)18-9-8-14-11(3)19-16(21-14)12-4-6-13(17)7-5-12/h4-7,10H,8-9H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VASVBHBJEDDYMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)CCNC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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